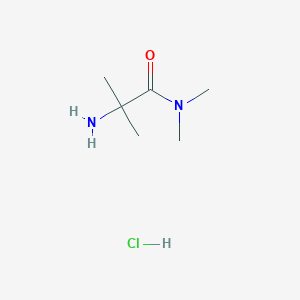
2-Amino-N-butyl-N-methylacetamide hydrochloride
Overview
Description
“2-Amino-N-butyl-N-methylacetamide hydrochloride” is a chemical compound with the molecular formula C7H17ClN2O . It belongs to the class of organic compounds known as amides, which are compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. In this case, the nitrogen atom is also linked to a butyl and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a central carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom. The nitrogen atom would be bonded to a butyl group (four carbon atoms in a row) and a methyl group (a single carbon atom). The compound would also have a hydrogen chloride (HCl) group attached, making it a hydrochloride salt .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. Without specific data on “2-Amino-N-butyl-N-methylacetamide hydrochloride”, it’s difficult to provide a detailed analysis of its physical and chemical properties .Scientific Research Applications
1. Chemical Modification of Amino Acid Derivatives and Peptides The compound can be used in the chemical modification of the primary amino groups of amino acid derivatives and peptides . This is an important process in the pharmaceutical industry and the field of chemical biology . The method is versatile and can be carried out under mild and environmentally friendly conditions .
Quinolylation of Primary Amino Groups
2-Amino-N-butyl-N-methylacetamide hydrochloride can be used in the quinolylation of primary amino groups . This process selectively modifies primary amino groups using novel dihydrooxazolo[3,2-]quinoliniums in 1-butanol as solvent under mild and metal-free conditions .
Peptide Bioactivity and Stability
The quinolylation of existing peptides can affect peptide bioactivity and stability . This indicates that the novel dihydrooxazolo[3,2-]quinoliniums can be widely applied, especially in medicinal chemistry and chemical biology .
Corrosion Inhibition
The compound can be used in the corrosion inhibition of carbon steel in sulfuric acid solution . This is performed using weight-loss method and scanning electron microscopy (SEM) .
Adsorption and Thermodynamic Properties
2-Amino-N-butyl-N-methylacetamide hydrochloride can be used to study the adsorption and thermodynamic properties of 2-aminopyridine derivatives on the corrosion of carbon steel in sulfuric acid solution .
Formation of Protective Organic Film
The compound can be used in the formation of a protective organic film on the steel surface . This is important in protecting the metal surface from aggressive environments .
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if it’s used as a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on the use of “2-Amino-N-butyl-N-methylacetamide hydrochloride”, it’s difficult to provide a detailed analysis of its mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-N-butyl-N-methylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-3-4-5-9(2)7(10)6-8;/h3-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAKYTRNBOBSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-butyl-N-methylacetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)

![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)


![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)




